molecular formula C20H17N3O4 B2977612 7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide CAS No. 1448044-43-6

7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2977612
CAS No.: 1448044-43-6
M. Wt: 363.373
InChI Key: QZOFEEBJHZZOAM-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components, including a methoxy group, a benzofuran, a phenyl group, and a 1,2,4-oxadiazole . These components are common in many bioactive compounds and pharmaceuticals .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research has identified derivatives of benzofuran compounds with significant anti-inflammatory and analgesic activities. Compounds synthesized from benzofuran derivatives demonstrated potent cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showing promise as therapeutic agents for conditions necessitating COX inhibition (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Activities

Benzofuran-oxadiazole hybrids have been explored for their potential in anticancer therapy. Specific modifications in the benzofuran structure have led to compounds evaluated for their effectiveness against various cancer cell lines, highlighting the role of these derivatives in developing new chemotherapeutic agents (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

Antimicrobial Activity

The synthesis and evaluation of benzofuran-oxadiazole derivatives for antimicrobial activity have been documented. These studies indicate the potential of benzofuran derivatives as antimicrobial agents, with specific compounds showing moderate to significant activity against both Gram-positive and Gram-negative bacteria (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).

Neuroprotective and Antioxidant Effects

Investigations into novel benzofuran-2-carboxamide derivatives have demonstrated considerable neuroprotective and antioxidant activities. These compounds have shown promise in protecting neuronal cells from excitotoxic damage and scavenging reactive oxygen species (ROS), suggesting their potential in treating neurodegenerative diseases (Jungsook Cho, Cho-Hee Park, Youngmun Lee, et al., 2015).

Enzyme Inhibitory Activities

Benzofuran derivatives have been explored for their enzyme inhibitory properties, particularly against enzymes involved in disease pathogenesis. These compounds have been evaluated for inhibitory activities against aldose reductase, an enzyme implicated in diabetic complications, showing potential for the development of therapeutic agents for diabetes management (C. La Motta, S. Sartini, S. Salerno, et al., 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known activities of oxadiazoles and benzofurans, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

7-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-21-18(27-23-12)11-13-6-3-4-8-15(13)22-20(24)17-10-14-7-5-9-16(25-2)19(14)26-17/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOFEEBJHZZOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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